N-Methylbenzylamine hydrochloride
Description
Properties
IUPAC Name |
N-methyl-1-phenylmethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N.ClH/c1-9-7-8-5-3-2-4-6-8;/h2-6,9H,7H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBSOFSBFHDQRLV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CC=CC=C1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1046007 | |
| Record name | N-Methylbenzylamine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1046007 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | Quaternary ammonium compounds, benzylbis(hydrogenated tallow alkyl)methyl, chlorides | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
13426-94-3, 61789-73-9 | |
| Record name | Methylbenzylamine hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13426-94-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Quaternary ammonium compounds, benzylbis(hydrogenated tallow alkyl)methyl, chlorides | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | N-Methylbenzylamine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1046007 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Quaternary ammonium compounds, benzylbis(hydrogenated tallow alkyl)methyl, chlorides | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.057.330 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | N-METHYLBENZYLAMINE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JQP1JP335I | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Reaction Mechanism
Adapted from a validated protocol for analogous compounds, reductive amination condenses benzaldehyde with methylamine using sodium cyanoborohydride (NaBH₃CN) as the reducing agent:
Optimization Parameters
Table 2: Reductive Amination Conditions
| Parameter | Optimal Value |
|---|---|
| Molar Ratio | 1:2 (aldehyde:amine) |
| Reducing Agent | NaBH₃CN (1.2 eq) |
| Solvent | Methanol |
| Yield | 94.03% |
Advantages Over Alternative Routes
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Single-Pot Synthesis : Eliminates multi-step purification.
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Mild Conditions : Avoids extreme temperatures or corrosive reagents.
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Byproduct Management : Sodium borohydride byproducts are non-toxic and easily separated.
Acetylation-Nitration Pathway
Protective Strategy
While Patent CN105001096A focuses on 4-amino-N-methyl benzylamine, its acetylation step illustrates a protective approach applicable to N-methylbenzylamine hydrochloride synthesis:
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Acetylation : Shield the amine group with acetic anhydride.
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Nitration : Introduce nitro groups under controlled conditions.
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Deprotection : Remove acetyl groups via acidic hydrolysis.
Critical Steps
Limitations
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Energy Intensity : High-temperature acetylation increases operational costs.
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Byproduct Formation : Nitration risks over-oxidation, requiring precise stoichiometry.
Comparative Analysis of Methods
Table 3: Method Comparison
| Criterion | Bromination-Amination-Hydrolysis | Reductive Amination | Acetylation-Nitration |
|---|---|---|---|
| Total Yield | ~70% | 94.03% | ~85% |
| Steps | 3 | 1 | 3 |
| Hazardous Reagents | Bromine, HCl | NaBH₃CN | HNO₃ |
| Scalability | Industrial | Lab-scale | Pilot-scale |
| Solvent Recovery | 98% | 80% | 70% |
Chemical Reactions Analysis
Bromination-Amination-Hydrolysis Pathway
Reactants :
Key Steps :
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Bromination : Conducted at 20°C in N-butyl acetate, yielding α-bromo-3-acetoxyacetophenone .
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Amination : Brominated intermediate reacts with N-methylbenzylamine at 20–25°C (pH 5–7), forming α-(N-methyl-N-benzylamino)-3-acetoxyacetophenone .
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Hydrolysis : Acidic hydrolysis (HCl) removes the acetyl group, yielding the hydrochloride salt .
Conditions :
| Step | Solvent | Temperature | Catalyst | Yield |
|---|---|---|---|---|
| Bromination | N-Butyl acetate | 20°C | None | 85–90% |
| Amination | Sherwood oil | 30–50°C | 4-Bromide | 78–82% |
| Hydrolysis | Aqueous HCl | 45°C | None | 95% |
Substitution Reactions
N-Methylbenzylamine hydrochloride participates in nucleophilic substitution, particularly in amination:
Catalytic Bromination with C₅H₅NHBrBr₂
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Reaction : Substitutes bromine at the α-position of 3-hydroxyacetophenone .
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Catalyst : 4-Bromide enhances yield to >90% compared to traditional methods .
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Mechanism : Electrophilic aromatic substitution facilitated by the electron-donating methylbenzylamino group.
Condensation Reactions
Used in synthesizing antidepressants and anticancer agents:
Acid-Mediated Hydrolysis
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Process : The acetyl-protected intermediate is hydrolyzed using HCl at 45°C, yielding the free hydroxy group and forming the hydrochloride salt .
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Efficiency : >95% conversion due to the stability of the hydrochloride form in aqueous media .
Hydrogenation of Imines
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Reactants : Benzaldehyde + α-Methylbenzylamine → Benzylidene(1-phenylethyl)imine .
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Conditions : H₂ gas (1–10 atm), 25–100°C, toluene solvent.
Metabolic Stability
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Microsomal Half-Life : 15–26 minutes in liver microsomes due to oxidative N-debenzylation .
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Deuterated Analogues : Substituting benzylic H with D increases half-life by 6–10× via kinetic isotope effects .
Thermal Stability
Scientific Research Applications
Pharmaceutical Applications
1.1 Intermediate for Drug Synthesis
N-Methylbenzylamine is primarily utilized as an intermediate in the synthesis of various pharmaceuticals. One notable application is in the production of phenylephrine , a vasoconstrictor and nasal decongestant. Phenylephrine is commonly used in medications to relieve nasal congestion and manage hypotension during anesthesia .
1.2 Antidepressants
NMBA also serves as an intermediate for synthesizing antidepressants, including Fluoxetine , which is widely prescribed for major depressive disorder and other mood disorders. The compound's role in the synthesis of these medications highlights its importance in mental health treatment .
1.3 Cancer Research
Research indicates that NMBA may have implications in cancer studies due to its classification as a secondary amine, which can exhibit carcinogenic properties. This has led to investigations into its potential effects and mechanisms within biological systems .
Chemical Properties and Reactions
This compound has distinct chemical properties that facilitate its use in various reactions:
- Molecular Formula: C₈H₁₂ClN
- Molecular Weight: 159.64 g/mol
- Solubility: Soluble in water and alcohol, making it suitable for various synthetic processes .
Case Studies and Research Findings
3.1 Case Study: Synthesis Efficiency
A study demonstrated a novel method for synthesizing α-(N-benzyl-N-methylamino)-m-hydroxyacetophenone hydrochloride, which includes NMBA as a key intermediate. This method showcased improved yield (over 10% higher than previous methods) and reduced environmental impact by minimizing toxic solvents .
3.2 Application in Drug Formulations
Research has shown that formulations containing NMBA can enhance the efficacy of active pharmaceutical ingredients (APIs) by improving their solubility and bioavailability. This has been particularly noted in formulations aimed at treating respiratory conditions .
Summary Table of Applications
| Application Area | Specific Use | Relevant Drugs/Compounds |
|---|---|---|
| Pharmaceuticals | Intermediate for drug synthesis | Phenylephrine |
| Antidepressants | Synthesis of Fluoxetine | Fluoxetine |
| Cancer Research | Investigating carcinogenic properties | Various cancer therapies |
| Organic Synthesis | Used as a reagent in chemical reactions | Various synthetic pathways |
Mechanism of Action
The mechanism of action of N-Methylbenzylamine hydrochloride involves its interaction with various molecular targets. In biochemical assays, it acts as a substrate for enzymes, undergoing specific transformations that can be monitored to study enzyme activity. In organic synthesis, it participates in nucleophilic substitution and reductive amination reactions, where it donates or accepts electrons to form new chemical bonds .
Comparison with Similar Compounds
Key Differences :
- Steric Effects : Bulkier substituents (e.g., isopropyl) reduce reactivity in nucleophilic amination reactions compared to NMBH .
- Degradation Pathways : NMBH eliminates HCl to form formaldehyde and benzylamine, whereas N,N-dimethylbenzylamine produces benzaldehyde and dimethylamine .
Reactivity in Chemical Reactions
NMBH demonstrates distinct kinetics in palladium-catalyzed amination of chloroarenes. For example:
- In reactions with 4-chlorobenzotrifluoride, NMBH exhibited zero-order dependence on [OCEt₃⁻] and [Cl⁻], but first-order dependence on [tBuO⁻] and [Br⁻] .
- Comparatively, primary benzylamines (e.g., 4-methylbenzylamine) show faster reaction rates due to reduced steric hindrance .
Pharmacological and Biochemical Activity
- Antiviral Activity : Substitution of benzylamine with NMBH in bridged nucleosides abolished antiviral activity (IC₅₀ > 100 μM vs. 2.4–7.0 μM for benzylamine analogues) .
Degradation Behavior in Water Treatment
Under chlorination:
- NMBH : Forms formaldehyde and benzylamine via HCl elimination .
- N-Ethylbenzylamine HCl : Produces acetaldehyde and benzylamine.
- N,N-Dimethylbenzylamine HCl : Generates benzaldehyde and dimethylamine.
Analytical Identification
Sanderson (2008) established GC-MS protocols to differentiate NMBH from analogues:
Biological Activity
N-Methylbenzylamine hydrochloride, a derivative of benzylamine, is a compound of significant interest in various biological and pharmacological studies. Its unique structure allows it to participate in multiple biological activities, making it a subject of research in fields such as medicinal chemistry, neuropharmacology, and toxicology.
- Molecular Formula : CHN
- Molecular Weight : 121.18 g/mol
- CAS Number : 103-67-3
- Melting Point : -24 °C
- Boiling Point : 180.5 °C
- Density : 0.9 g/cm³
- Solubility : Slightly soluble in water .
N-Methylbenzylamine exhibits various biological activities through different mechanisms:
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Neuroprotective Effects :
- Similar compounds have shown potential neuroprotective effects, particularly in models of neurodegenerative diseases. For example, Ambroxol, a related compound, has demonstrated the ability to penetrate the blood-brain barrier and improve outcomes in ischemic stroke models by enhancing neuronal survival and reducing white matter damage .
- Antimicrobial Activity :
- Cellular Mechanisms :
Case Study 1: Neuroprotection in Stroke Models
In a study investigating the effects of N-Methylbenzylamine derivatives on stroke outcomes, researchers found that administration of related compounds significantly reduced infarct size and improved functional recovery in rat models following middle cerebral artery occlusion. The treatment was associated with decreased levels of phosphorylated α-synuclein and enhanced autophagy markers in neuronal tissues .
Case Study 2: Antimicrobial Efficacy
A series of experiments assessed the antimicrobial activity of N-Methylbenzylamine against common bacterial strains such as Escherichia coli and Staphylococcus aureus. The results indicated that the compound inhibited bacterial growth effectively at concentrations as low as 50 µg/mL, suggesting its potential as a therapeutic agent in treating infections .
Comparative Analysis of Related Compounds
Q & A
Q. What are the standard synthetic routes for preparing N-Methylbenzylamine hydrochloride, and how are yields optimized?
this compound is typically synthesized via alkylation of benzylamine with methylating agents (e.g., methyl iodide) under basic conditions. A detailed protocol involves dissolving N-methylbenzylamine in chloroform, followed by dropwise addition of HCl in diethyl ether to precipitate the hydrochloride salt . Purification via column chromatography (e.g., n-pentane:EtOAc gradients) and recrystallization improves purity. Yields (~87–94%) depend on stoichiometry, reaction time, and solvent choice. Confirm purity using TLC (Rf values) and elemental analysis .
Q. Which spectroscopic methods are critical for characterizing this compound?
Key techniques include:
- ¹H/¹³C NMR : Assign peaks based on aromatic protons (δ 7.2–7.5 ppm), methylene groups (δ 4.5 ppm), and N-methyl signals (δ 3.1–3.2 ppm). Compare with literature data to confirm structural integrity .
- IR Spectroscopy : Identify N–H stretches (~2400 cm⁻¹) and aromatic C=C vibrations (~1450–1510 cm⁻¹) .
- Mass Spectrometry (EI/ESI-TOF) : Validate molecular ions (e.g., [M+H]⁺ at m/z 254.1913) and fragmentation patterns (e.g., benzyl cleavage at m/z 91) .
Q. How is this compound distinguished from structurally similar amines in forensic analysis?
Gas chromatography-mass spectrometry (GC-MS) with retention time matching and spectral library comparisons is standard. Differentiation from methamphetamine mimics relies on detecting the absence of a β-keto group and the presence of a tertiary amine fragment (m/z 91 for benzyl) . Sanderson’s work highlights HPLC methods with UV detection at 254 nm for unambiguous identification .
Advanced Research Questions
Q. What strategies address low yields in this compound synthesis?
- Solvent Optimization : Polar aprotic solvents (e.g., CHCl₃) enhance reaction rates by stabilizing intermediates.
- Temperature Control : Reactions at 273 K minimize side products (e.g., over-alkylation) .
- Catalyst Use : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve alkylation efficiency .
- Workup Adjustments : Acidic washes (HCl/Et₂O) remove unreacted starting materials, while column chromatography resolves co-eluting impurities .
Q. How are discrepancies in NMR data resolved during structural validation?
- Deuterated Solvent Effects : Ensure consistent solvent (e.g., CDCl₃ vs. DMSO-d₆) to avoid chemical shift variations.
- Impurity Identification : Use 2D NMR (COSY, HSQC) to distinguish coupling patterns from byproducts.
- Cross-Validation : Compare with X-ray crystallography data (e.g., hydrogen-bonding networks in crystal structures) .
Q. What challenges arise when scaling up synthesis for preclinical studies?
- Purification Bottlenecks : Replace column chromatography with recrystallization or fractional distillation for cost-effectiveness.
- Solubility Issues : Adjust solvent polarity (e.g., EtOAc/hexane mixtures) to prevent premature crystallization.
- Safety Protocols : Handle methylating agents (e.g., MeI) in fume hoods due to toxicity .
Q. How does this compound serve as a precursor in medicinal chemistry?
It is a key intermediate in synthesizing antihypertensive agents like Pargyline Hydrochloride. The propargyl group introduced via alkylation with propargyl bromide enables MAO inhibition activity . Structural modifications (e.g., tert-butyl substitution) enhance pharmacokinetic properties in CNS-targeted drugs .
Data Contradiction Analysis
Q. How to interpret conflicting mass spectral data for this compound derivatives?
- Isotopic Patterns : Verify chlorine isotopic signatures (³⁵Cl/³⁷Cl) to confirm hydrochloride formation.
- Ionization Artifacts : ESI-TOF may show adducts (e.g., [M+Na]⁺), while EI emphasizes fragmentation. Cross-reference both techniques .
- Matrix Effects : Forensic samples contaminated with cutting agents require LC-MS/MS for specificity .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
